N-(1-cyclopropylethyl)-2,3-dimethylaniline
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Overview
Description
N-(1-cyclopropylethyl)-2,3-dimethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropyl group attached to the nitrogen atom of the aniline, along with two methyl groups at the 2 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2,3-dimethylaniline typically involves the reaction of 2,3-dimethylaniline with a cyclopropyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-2,3-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylethyl)-2,3-dimethylaniline: shares structural similarities with other cyclopropyl-substituted anilines and methyl-substituted anilines.
N-(1-cyclopropylethyl)aniline: Lacks the methyl groups at the 2 and 3 positions.
2,3-dimethylaniline: Lacks the cyclopropyl group.
Uniqueness
The presence of both the cyclopropyl group and the methyl groups at the 2 and 3 positions of the benzene ring in this compound imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C13H19N/c1-9-5-4-6-13(10(9)2)14-11(3)12-7-8-12/h4-6,11-12,14H,7-8H2,1-3H3 |
InChI Key |
QLVBLXDLPOWIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(C)C2CC2)C |
Origin of Product |
United States |
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